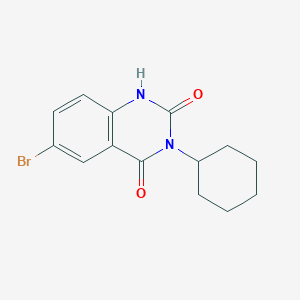

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione (6-Br-3-CQD) is a synthetic compound that has been studied for its potential applications in scientific research. 6-Br-3-CQD has been researched for its potential to be used in the synthesis of various compounds and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

6-bromo-3-cyclohexylquinazoline-2,4(1H,3H)-dione, and its derivatives are primarily explored for their synthesis methodologies and structural properties. For instance, derivatives similar to this compound have been synthesized through Biginelli-type cyclocondensation, which involves the reaction of cyclohexane-1,3-dione with urea and bromobenzaldehyde, leading to compounds with potential application in analytical sciences (Candan et al., 2001). Another study focused on the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione, indicating the versatility of halogenated quinazoline diones in organic synthesis (Kuryazov et al., 2010).

Catalysis and Reaction Efficiency

The use of catalytic systems to synthesize hydroquinazoline-2,5-diones showcases the application of this compound derivatives in enhancing reaction efficiencies. Bronsted acidic ionic liquids, in conjunction with chlorotrimethylsilane, have been employed as efficient and reusable catalysts for the synthesis of hydroquinazoline-2,5-diones under thermal and solvent-free conditions, resulting in high yields of the products (Kefayati et al., 2012).

Heterocyclic Chemistry and Drug Intermediates

The broader field of heterocyclic chemistry, including the synthesis of 6-bromoquinoline derivatives, points to the relevance of this compound in the development of biologically active compounds. Such derivatives serve as key intermediates in the synthesis of various pharmaceuticals, demonstrating the compound's importance in medicinal chemistry (Wang et al., 2015).

Innovative Synthetic Methods

Innovative synthetic methods utilizing this compound derivatives have been developed for the efficient synthesis of heterocycles. For example, a palladium-catalyzed three-component reaction involving carbon dioxide and isocyanides has been employed to synthesize N3-substituted quinazoline-2,4(1H,3H)-diones, showcasing the compound's utility in green chemistry and sustainable synthesis approaches (Mampuys et al., 2017).

properties

IUPAC Name |

6-bromo-3-cyclohexyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNVIHGRMZKKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)

![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)

![2-Ethyl-5-(pyrrolidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877217.png)

![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)

![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)